molecular formula C12H26O B159162 2-Dodecanol CAS No. 10203-28-8

2-Dodecanol

Cat. No. B159162
CAS RN: 10203-28-8
M. Wt: 186.33 g/mol
InChI Key: XSWSEQPWKOWORN-UHFFFAOYSA-N
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Description

2-Dodecanol, also known as lauryl alcohol or 1-dodecanol, is an organic compound obtained from coconut oil fatty acids . It has a molecular formula of C12H26O and an average mass of 186.334 Da . It is used in detergents, lubricating oils, and pharmaceuticals .


Synthesis Analysis

2-Dodecanol can be obtained from palm oil or coconut oil fatty acids and methyl esters by hydrogenation . It may also be produced synthetically via the Ziegler process . An experimental investigation was carried out in a single cylinder, water cooled variable compression ratio (VCR) diesel engine to make a comparative analysis among baseline diesel fuel and diesel+dodecanol (1% v/v) without renewable fuels .


Molecular Structure Analysis

The molecular structure of 2-Dodecanol consists of a chain of 12 carbon atoms, with a hydroxyl group (-OH) attached to one of the carbon atoms . The structure can be represented by the formula CH3(CH2)9CH(OH)CH3 .


Chemical Reactions Analysis

2-Dodecanol can undergo various chemical reactions. For instance, it can be used in the formation of sulfate esters, which are widely used as surfactants . In an experimental investigation, dodecanol was chosen due to its advantages over other additives .


Physical And Chemical Properties Analysis

2-Dodecanol has a density of 0.8±0.1 g/cm3, a boiling point of 252.0±0.0 °C at 760 mmHg, and a flash point of 97.8±5.1 °C . It has a molar refractivity of 59.1±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 224.5±3.0 cm3 .

Scientific Research Applications

1. Thermal Energy Storage in Buildings

2-Dodecanol, when incorporated into cement, forms a novel composite phase change material (PCM) suitable for thermal heat storage in buildings. This composite exhibits good thermal stability and reliability, making it a potential candidate for energy conservation in building structures (Memon, Lo, Cui, & Barbhuiya, 2013).

2. Surface Rheology and Phase Transition Studies

n-Dodecanol demonstrates unique rheological properties and undergoes 2-D phase transitions at the water-air interface. These transitions result in the formation of large molecular aggregates, which are important in understanding surface phenomena in various applications (Liggieri, Ravera, & Ferrari, 2003).

3. Porosity Control in Polymer Beads

In the field of polymer science, the use of 1-dodecanol as an inert component affects the porosity of poly(2-hydroxyethyl methacrylate) beads. This is crucial for applications where adjustable porosity is needed, such as in filtration and catalysis (Horák, Lednický, & Bleha, 1996).

4. Enhancing Fermentation Processes

In fermentation, the use of dodecanol can have significant impacts. For example, its application in Klebsiella oxytoca fermentation improves yield and efficiency, demonstrating its potential in biotechnological processes (Eiteman & Gainer, 1989).

5. Emulsion Stabilization

Dodecanol-modified alginate has been used to create stable oil-in-water emulsions. This amphiphilic modification is important for applications in food science and pharmaceutical formulations (Yang, Jiang, He, & Xia, 2012).

6. Renewable Fuel Research

Research has explored the use of dodecanol in diesel-methanol blends to enhance the performance of combustion engines. This highlights its potential role in the development of more efficient and sustainable fuel systems (Bayraktar, 2008).

7. Sustainable Chemical Production

2-Dodecanol is a key component in the direct synthesis of renewable chemicals such as sodium dodecylsulfate and sodium dodecyl benzene sulfonate, which are widely used as surfactants or detergents. This represents an important step towards more sustainable chemical production processes (Sheng et al., 2017).

Safety And Hazards

2-Dodecanol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life . Personal protective equipment is recommended when handling 2-Dodecanol .

properties

IUPAC Name

dodecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWSEQPWKOWORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864232
Record name Dodecan-2-ol
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Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dodecanol

CAS RN

10203-28-8
Record name (±)-2-Dodecanol
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Record name Dodecan-2-ol
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Record name 2-DODECANOL
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Record name Dodecan-2-ol
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Record name Dodecan-2-ol
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Synthesis routes and methods

Procedure details

A reaction vessel of glass, 3000 ml in inner volume, provided with stirring vanes and a reflux condenser was charged with 810 g (4.82 mols) of 1-dodecene, 900 g (14.52 mols) of monoethylene glycol, and 100 g of the BEA type zeolite (produced by PQ Corp. and marketed under trademark designation of "VALFOR CP 811 BL-25"). The vapor-phase part of the reaction vessel was displaced with nitrogen and then retained in the atmosphere of nitrogen at normal pressure. The reaction mixture was heated to and kept at 150° C. for three hours and meanwhile kept stirred at 600 rpm to induce reaction. The reaction solution was cooled to room temperature. The dodecene phase in the upper layer was separated and distilled to expel the unaltered dodecene. The residue of the distillation was treated under a reduced pressure of 2 mmHg in a boiling point range of 129° to 131° C. to obtain 255 g of a secondary dodecanol ethoxylate composition.
Quantity
810 g
Type
reactant
Reaction Step One
Quantity
900 g
Type
reactant
Reaction Step One
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,300
Citations
CSY Lim, WF Wong, R Rosli, KP Ng… - Journal of basic …, 2009 - Wiley Online Library
… This study found that 2-dodecanol is able to inhibit hyphal development and block SIR2 up-regulation, even in hyphal-inducing growth conditions. We suggest that SIR2 may be …
Number of citations: 21 onlinelibrary.wiley.com
A Brakemeier, D Wullbrandt, S Lang - Applied microbiology and …, 1998 - Springer
… Here we report the use of 2-dodecanol as co-substrate, the preferred conditions for glycolipid production, the diversity of molecular structures obtained (not only sophorosides) and the …
Number of citations: 77 link.springer.com
N Motang, JH Knoetze, CE Schwarz - The Journal of Supercritical Fluids, 2023 - Elsevier
… 2 + 2-dodecanol mixtures, and the ternary CO 2 + (50 % 1-dodecanol+50 % 2-dodecanol) … Mutual solubility for the three mixtures decreases in the order CO 2 + 2-dodecanol > > CO 2 …
Number of citations: 0 www.sciencedirect.com
A Sharma, AS Pawar… - Synthetic communications, 1996 - Taylor & Francis
… For example, 2-dodecanol (3 a) constitutes7 the hind leg tibia1 gland secretion of the worker ants, Cremutoguster uuberti.While its (R)-antipode is far more bioactive than the (S)-…
Number of citations: 18 www.tandfonline.com
R Nurzynska-Wierdak - Acta Agrobotanica, 2013 - agro.icm.edu.pl
… The essential oil from the coriander herb contained the highest amount of aliphatic aldehydes, among which was decanal, E-2-dodecanol and E-2-decenol had the highest percentages…
Number of citations: 78 agro.icm.edu.pl
W Pinyarat, K Mori - Bioscience, biotechnology, and biochemistry, 1992 - jstage.jst.go.jp
Synthesis of the Enantiomers of 2-Dodecanol, a Component of the Hind Leg Tibial Gland Secretion of Worker Ants of Crematogaster auberti … Synthesis of the Enantiomers of 2-Dodecanol …
Number of citations: 8 www.jstage.jst.go.jp
P Waraporn, M Kenji - Bioscience, Biotechnology, and Biochemistry, 1992 - cir.nii.ac.jp
Synthesis of the Enantiomers of 2-Dodecanol, a Component of the Hind Leg Tibial Gland Secretion of Worker Ants ofCrematogaster auberti | CiNii Research … Synthesis of the …
Number of citations: 0 cir.nii.ac.jp
Y Pourbakhshi, M Heidari, E Yahaei, S Ghiyasi… - Journal of Analytical …, 2021 - Springer
… rates of 600 rpm for 1-undecanol and 2-dodecanol and 800 rpm for n-hexadecane, extraction times of 10 min for 1-undecanol and 2-dodecanol and 15 min for n-hexadecane were the …
Number of citations: 5 link.springer.com
Y Li, PS Chen, SD Huang - Journal of Chromatography A, 2013 - Elsevier
… Dodecyl acetate and 2-dodecanol were both selected as extraction solvents to optimize … In the second method, 2-dodecanol as extraction solvent, the linear range was from 5 to 5000 ng …
Number of citations: 46 www.sciencedirect.com
BT Cho, DJ Kim - Tetrahedron, 2003 - Elsevier
… On the other hand, (R)-2-dodecanol (2) is a component of the hind leg tibial gland secretion of worker ants of C. auberti. (R)-2-Methyl-4-heptanol (3) and (R)-2-methyl-4-octanol …
Number of citations: 1 www.sciencedirect.com

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